molecular formula C7H8N2O4 B012680 2,4-Dimethoxypyrimidine-5-carboxylic acid CAS No. 110821-07-3

2,4-Dimethoxypyrimidine-5-carboxylic acid

Cat. No. B012680
M. Wt: 184.15 g/mol
InChI Key: JOCGXPSWYGHPDN-UHFFFAOYSA-N
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Patent
US08178549B2

Procedure details

To a suspension of 2,4-Bis(methyloxy)-5-pyrimidinecarboxylic acid (Prep31, 1.000 g, 5.43 mmol) in N,N-Dimethylformamide (DMF) (35 mL) at 0° C. N,N′-Carbonyldiimidazole (1.321 g, 8.15 mmol) was added and the mixture was stirred for 1 hour at 0° C., then left stirring at rt. After 4 h Triethylamine (2.271 mL, 16.29 mmol) and N,N′-Carbonyldiimidazole (1.321 g, 8.15 mmol), were added to the white suspension. After other 4 h, N,N′-Carbonyldiimidazole (1.321 g, 8.15 mmol) of another batch was added to the suspension. The reaction was left overnight at rt. The solution was then concentrated in vacuo and methanol was added. The solution was stirred at reflux for 2 h. Then the mixture was evaporated in vacuo, the residue was dissolved in DCM and washed with NaHCO3 sat. sol. and then with H2O. Organic phase was dried with Na2SO4 anhydrous, filtered and evaporated in vacuo to obtain 550 mg of the title compound, which was used in the following step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N′-Carbonyldiimidazole
Quantity
1.321 g
Type
reactant
Reaction Step Two
Quantity
2.271 mL
Type
reactant
Reaction Step Three
[Compound]
Name
N,N′-Carbonyldiimidazole
Quantity
1.321 g
Type
reactant
Reaction Step Three
[Compound]
Name
N,N′-Carbonyldiimidazole
Quantity
1.321 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([O:9][CH3:10])[C:6]([C:11]([OH:13])=[O:12])=[CH:5][N:4]=1.[CH2:14](N(CC)CC)C>CN(C)C=O>[CH3:1][O:2][C:3]1[N:8]=[C:7]([O:9][CH3:10])[C:6]([C:11]([O:13][CH3:14])=[O:12])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=NC=C(C(=N1)OC)C(=O)O
Name
Quantity
35 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
N,N′-Carbonyldiimidazole
Quantity
1.321 g
Type
reactant
Smiles
Step Three
Name
Quantity
2.271 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
N,N′-Carbonyldiimidazole
Quantity
1.321 g
Type
reactant
Smiles
Step Four
Name
N,N′-Carbonyldiimidazole
Quantity
1.321 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
stirring at rt
ADDITION
Type
ADDITION
Details
were added to the white suspension
WAIT
Type
WAIT
Details
After other 4 h
Duration
4 h
WAIT
Type
WAIT
Details
The reaction was left overnight at rt
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated in vacuo and methanol
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The solution was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Then the mixture was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM
WASH
Type
WASH
Details
washed with NaHCO3 sat. sol.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic phase was dried with Na2SO4 anhydrous
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=NC=C(C(=N1)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 550 mg
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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